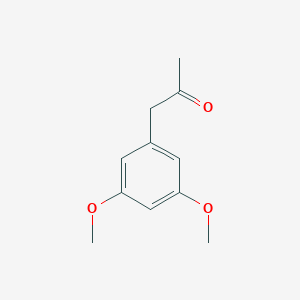

1-(3,5-Dimethoxyphenyl)propan-2-one

描述

Classification and Structural Features of the Compound within Aromatic Ketones

1-(3,5-Dimethoxyphenyl)propan-2-one is classified as an aromatic ketone. Its structure is defined by a propan-2-one moiety connected to a phenyl ring at the first carbon position. The aromatic ring is symmetrically substituted with two methoxy (B1213986) groups (-OCH₃) at the 3 and 5 positions.

The key functional groups dictating the compound's chemical behavior are the carbonyl group (C=O) of the ketone and the two ether linkages of the methoxy groups on the benzene (B151609) ring. The ketone's carbonyl group serves as an electrophilic center, making it reactive towards nucleophilic addition. The methoxy groups are electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Table 1: Chemical and Physical Properties of 1-(3,5-Dimethoxyphenyl)propan-2-one (Note: Experimental physical property data is limited in publicly available literature.)

| Property | Value |

| CAS Number | 18917-77-6 smolecule.commolport.com |

| Molecular Formula | C₁₁H₁₄O₃ smolecule.commolport.com |

| Molecular Weight | 194.23 g/mol smolecule.com |

| IUPAC Name | 1-(3,5-dimethoxyphenyl)propan-2-one smolecule.com |

| SMILES | CC(=O)CC1=CC(=CC(=C1)OC)OC smolecule.commolport.com |

| InChI Key | BKWQFIARUMVMFF-UHFFFAOYSA-N smolecule.com |

Table 2: Spectroscopic Data Summary for 1-(3,5-Dimethoxyphenyl)propan-2-one (Note: Detailed experimental spectra for this specific isomer are not widely published. Data is often inferred from related structures.)

| Spectroscopy | Key Features |

| ¹H NMR | Expected signals for methyl protons of the ketone, methylene (B1212753) protons, methoxy group protons, and aromatic protons. |

| ¹³C NMR | Expected signals for carbonyl carbon, aliphatic carbons (methyl and methylene), aromatic carbons, and methoxy carbons. |

| IR Spectroscopy | Characteristic absorption band for the C=O stretch of the ketone, C-O stretches of the ethers, and bands related to the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the structure. |

Broad Significance in Organic Synthesis and Biochemical Investigations

The utility of 1-(3,5-Dimethoxyphenyl)propan-2-one stems from its versatile structure, which allows it to serve as a foundational building block in the synthesis of more complex molecules and as a tool in biochemical pathway studies.

In the realm of organic synthesis , this compound is a valuable precursor. Its historical significance is highlighted by its use in the synthesis of 3-methyl isoquinolines through pseudonitrosite-mediated cyclization reactions, a method demonstrated by Bruckner and colleagues in the mid-20th century. The reactive ketone functionality and the substituted phenyl ring provide two distinct sites for chemical modification, enabling its use in constructing polycyclic and heterocyclic systems. Modern synthetic strategies continue to explore such aromatic ketones for creating diverse molecular frameworks relevant to medicinal chemistry.

In biochemical investigations , 1-(3,5-Dimethoxyphenyl)propan-2-one is of interest due to its classification as a phenylpropanoid. The phenylpropanoid pathway is a major route in plants for the biosynthesis of a vast array of natural products, including flavonoids, stilbenes, and lignans. Lignans, such as the potent anticancer agent podophyllotoxin, are formed from the dimerization of phenylpropanoid precursors. While the direct role of the 3,5-dimethoxy isomer is a subject for further research, its structural similarity to known biosynthetic intermediates makes it a relevant compound for studying the mechanisms and enzymatic processes involved in the formation of complex lignans. Furthermore, in silico studies have suggested that the molecule may possess spasmolytic properties, indicating a potential, though not yet experimentally confirmed, avenue for therapeutic research.

Structure

3D Structure

属性

IUPAC Name |

1-(3,5-dimethoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWQFIARUMVMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327469 | |

| Record name | (3,5-DIMETHOXYPHENYL)ACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18917-77-6 | |

| Record name | (3,5-DIMETHOXYPHENYL)ACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3,5 Dimethoxyphenyl Propan 2 One

Direct Synthetic Routes to 1-(3,5-Dimethoxyphenyl)propan-2-one

Synthesis via 3,5-Dimethoxyphenylacetic Acid and its Derivatives

A plausible and direct synthetic pathway to 1-(3,5-dimethoxyphenyl)propan-2-one originates from 3,5-dimethoxyphenylacetic acid. While not extensively documented in comparison to other routes, this transformation can be achieved through the principles of organometallic chemistry. One potential method involves the reaction of 3,5-dimethoxyphenylacetic acid with an organolithium reagent, such as methyllithium (B1224462) (CH₃Li).

In this proposed synthesis, the highly basic methyllithium would initially deprotonate the carboxylic acid, forming a lithium carboxylate. A second equivalent of methyllithium could then act as a nucleophile, attacking the electrophilic carbonyl carbon of the lithium carboxylate. This would form a gem-diol intermediate after an aqueous workup, which would readily dehydrate to yield the desired ketone, 1-(3,5-dimethoxyphenyl)propan-2-one. It is important to note that organolithium reagents are highly reactive and require anhydrous conditions for the reaction to be successful. masterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, using a reagent like thionyl chloride (SOCl₂). The resulting 3,5-dimethoxyphenylacetyl chloride can then be reacted with a milder organometallic reagent, like a Gilman reagent (lithium dimethylcuprate, (CH₃)₂CuLi), which is known to be effective in converting acid chlorides to ketones with high yields and minimal side reactions.

Analogous Synthetic Strategies for Substituted Phenylpropan-2-one Systems

Several analogous synthetic strategies are well-established for the preparation of substituted phenylpropan-2-one systems, and these can be adapted for the synthesis of 1-(3,5-dimethoxyphenyl)propan-2-one and its analogs.

Friedel-Crafts Acylation Approaches to Dimethoxyphenylpropan-2-one Analogs

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a viable method for synthesizing dimethoxyphenylpropan-2-one analogs. vedantu.com This reaction typically involves the acylation of an activated aromatic ring, such as 1,3-dimethoxybenzene (B93181), with an appropriate acylating agent in the presence of a Lewis acid catalyst.

For instance, the acylation of 1,3-dimethoxybenzene with acetyl chloride (CH₃COCl) in the presence of aluminum chloride (AlCl₃) would be expected to yield 2,4-dimethoxyacetophenone as the major product due to the ortho- and para-directing effects of the methoxy (B1213986) groups. prepchem.com To obtain a phenylpropan-2-one structure, chloroacetone (B47974) can be considered as the alkylating agent in a Friedel-Crafts alkylation. However, the use of α-haloketones like chloroacetone can be complicated, sometimes leading to the formation of α-methylstilbenes through a condensation reaction involving two molecules of the arene. researchgate.net

A more controlled approach involves the use of polyphosphoric acid (PPA) as a catalyst, which can effect Friedel-Crafts acylations often without causing the cleavage of aryl-alkyl ether bonds, a common side reaction with stronger Lewis acids like AlCl₃. acs.org The choice of catalyst and reaction conditions is critical in directing the regioselectivity and maximizing the yield of the desired ketone. The use of modern catalytic systems, such as metal triflates in deep eutectic solvents, has also been shown to be effective for Friedel-Crafts acylation reactions, offering benefits like catalyst recyclability. wikipedia.org

| Acylating/Alkylating Agent | Catalyst | Substrate | Product(s) | Notes |

| Acetyl Chloride | AlCl₃ | 1,3-Dimethoxybenzene | 2,4-Dimethoxyacetophenone | Illustrates typical regioselectivity. prepchem.com |

| Chloroacetone | Lewis/Brønsted Acid | Anisole, Phenol | α-Methylstilbenes | Highlights potential side reactions. researchgate.net |

| 3-Ethoxypropionic Acid | PPA | 1,3-Dimethoxybenzene | 2',4'-dimethoxy-3-ethoxypropiophenone and other ketones | Demonstrates acylation with a substituted propionic acid. acs.org |

| Benzoic Anhydride | Metal Triflates in DES | Anisole | 4-Methoxybenzophenone | Showcases modern, recyclable catalytic systems. wikipedia.org |

Reduction of Propargyl Alcohols and Subsequent Oxidation for Related Ketones

Another versatile strategy for the synthesis of ketones involves the hydration of alkynes. For the preparation of phenylpropan-2-one analogs, a corresponding aryl-substituted propargyl alcohol can be synthesized and then converted to the ketone. The hydration of terminal alkynes typically follows Markovnikov's rule, leading to the formation of a methyl ketone.

Two common methods for the hydration of alkynes are oxymercuration-demercuration and hydroboration-oxidation.

Oxymercuration-Demercuration : This method involves the reaction of the alkyne with mercuric acetate (B1210297) (Hg(OAc)₂) or mercuric sulfate (B86663) in aqueous acid, followed by reduction with sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comchemistrysteps.com This process results in the Markovnikov addition of water across the triple bond, yielding a ketone. The reaction proceeds through a mercurinium ion intermediate and avoids carbocation rearrangements. vedantu.comwikipedia.org

Hydroboration-Oxidation : In contrast, hydroboration-oxidation of a terminal alkyne with a sterically hindered borane (B79455) (to prevent double addition), followed by oxidation with hydrogen peroxide in a basic solution, yields an aldehyde (anti-Markovnikov product). wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.orgbyjus.com Therefore, for the synthesis of a methyl ketone like a phenylpropan-2-one derivative, oxymercuration-demercuration would be the preferred method.

A more recent, greener approach involves the CO₂-promoted hydration of propargylic alcohols catalyzed by a silver acetate/ionic liquid system, which can produce α-hydroxy ketones. acs.org These can then be further processed to the desired ketone.

Preparation of Related Dimethoxyphenylpropan-2-amine Derivatives as Precursors

The synthesis of dimethoxyphenylpropan-2-amine derivatives is closely linked to the synthesis of the corresponding ketones. These amines are important in their own right and are often prepared from the ketone via reductive amination. The ketone, 1-(dimethoxyphenyl)propan-2-one, can be reacted with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃) or through catalytic hydrogenation to yield the corresponding primary or secondary amine.

The availability of these amine derivatives provides an indirect confirmation of the successful synthesis of the parent ketone and highlights the utility of phenylpropan-2-ones as versatile synthetic intermediates.

Optimization of Reaction Conditions and Yields in Dimethoxyphenylpropan-2-one Synthesis

The efficiency of any synthetic route to 1-(3,5-dimethoxyphenyl)propan-2-one or its analogs is highly dependent on the optimization of reaction conditions. Key factors to consider include the choice of catalyst, solvent, temperature, and reaction time.

In Friedel-Crafts reactions, the catalyst plays a pivotal role. While strong Lewis acids like AlCl₃ are effective, they can cause undesirable side reactions such as ether cleavage. acs.org Polyphosphoric acid (PPA) can be a milder alternative, and modern catalysts like metal triflates offer advantages in terms of handling and recyclability. acs.orgwikipedia.org The temperature must also be carefully controlled to prevent side reactions and decomposition of starting materials or products.

For syntheses involving organometallic reagents, such as the proposed route from 3,5-dimethoxyphenylacetic acid, strict anhydrous conditions are paramount to prevent quenching of the highly reactive reagents. The stoichiometry of the reagents must also be carefully controlled to favor the desired product.

In the case of alkyne hydration, the choice between oxymercuration and hydroboration dictates the regiochemical outcome. For the synthesis of methyl ketones, the conditions for oxymercuration-demercuration would need to be optimized to ensure complete conversion and high yield.

The table below summarizes some of the key parameters that can be optimized for different synthetic strategies.

| Synthetic Strategy | Key Parameters for Optimization | Desired Outcome |

| Synthesis from Phenylacetic Acid | Choice of activating agent (e.g., SOCl₂), type and stoichiometry of organometallic reagent (e.g., (CH₃)₂CuLi, CH₃Li), temperature, anhydrous conditions. | High yield of the ketone, minimal formation of tertiary alcohol or other byproducts. |

| Friedel-Crafts Acylation | Catalyst type and amount (e.g., AlCl₃, PPA, metal triflates), solvent, temperature, reaction time. | High regioselectivity, prevention of ether cleavage, good yield. |

| Hydration of Propargyl Alcohols | Hydration method (oxymercuration vs. hydroboration), catalyst for hydration, reaction conditions for oxidation. | Selective formation of the methyl ketone (Markovnikov product). |

Green Chemistry Approaches in Phenylpropanone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phenylpropanones and related compounds, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. These approaches offer more sustainable alternatives to traditional synthetic methods.

One notable green chemistry approach is the use of mechanochemical processes. Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This technique can often be performed in the absence of a solvent or with minimal solvent, significantly reducing waste. For instance, the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, a related chalcone (B49325), has been achieved through a mechanochemical process by mixing 4-methoxybenzaldehyde (B44291) and 3,4-(dimethoxy)phenyl methyl ketone with a catalytic amount of sodium hydroxide. mdpi.com The product was then isolated by simple recrystallization from ethanol, demonstrating a greener alternative to conventional methods that often require extensive purification. mdpi.com This solvent-free or solvent-minimized approach reduces the environmental impact of the synthesis. mdpi.comnih.govmit.edumit.eduscispace.com

Furthermore, the development of continuous flow technologies presents another green synthetic route. A preparation method for 1,3-dibromo-2,2-dimethoxy propane (B168953) utilizes a continuous flow process, reacting a mixture of acetone (B3395972) and methanol (B129727) with bromine. google.com This method improves reaction efficiency and safety by avoiding the accumulation of reactants and heat that can occur in batch reactions. google.com Such continuous flow systems can be adapted for the synthesis of other ketones, potentially including 1-(3,5-dimethoxyphenyl)propan-2-one.

While specific examples of mechanochemical or continuous flow synthesis for 1-(3,5-dimethoxyphenyl)propan-2-one are not extensively documented in the provided search results, the successful application of these green methodologies to structurally similar phenylpropanones and their precursors strongly suggests their potential applicability. Future research in this area could focus on adapting these sustainable techniques for the efficient and environmentally friendly production of 1-(3,5-dimethoxyphenyl)propan-2-one.

Table of Reaction Parameters for Mechanochemical Synthesis of a Related Chalcone

| Parameter | Value |

|---|---|

| Reactant 1 | 4-methoxybenzaldehyde |

| Reactant 2 | 3,4-(dimethoxy)phenyl methyl ketone |

| Catalyst | Sodium hydroxide |

| Solvent | None (during reaction) |

| Isolation Method | Recrystallization from ethanol |

| Reference | mdpi.com |

Chemical Reactivity and Mechanistic Transformations of 1 3,5 Dimethoxyphenyl Propan 2 One

Intrinsic Reactivity of the Ketone Functional Group: Condensation, Reduction, and Nucleophilic Additions

The ketone group in 1-(3,5-dimethoxyphenyl)propan-2-one is a primary site of reactivity, characterized by its electrophilic carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond, making the carbon atom susceptible to attack by various nucleophiles. smolecule.com

Condensation Reactions: This compound can participate in condensation reactions, such as the aldol (B89426) condensation, with aldehydes or other ketones in the presence of an acid catalyst. These reactions lead to the formation of larger molecules by creating new carbon-carbon bonds. smolecule.com

Reduction: The ketone functionality can be readily reduced to a secondary alcohol, 1-(3,5-dimethoxyphenyl)propan-2-ol. smolecule.com This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated. smolecule.com Sodium borohydride is often preferred due to its milder reaction conditions and selectivity. smolecule.com

Nucleophilic Additions: The carbonyl carbon is a target for a variety of nucleophilic addition reactions. The general mechanism involves the formation of a tetrahedral intermediate after the nucleophile attacks the carbonyl carbon. The stability of this intermediate is influenced by the electronic properties of the aromatic ring. smolecule.com Common nucleophilic additions include:

Hydride Addition: As seen in reduction reactions.

Organometallic Addition: Grignard reagents (RMgX) can add to the ketone to form tertiary alcohols after an aqueous workup. smolecule.com

Cyanide Addition: The addition of a cyanide ion leads to the formation of a cyanohydrin. smolecule.com

Table 1: Reactivity of the Ketone Group in 1-(3,5-Dimethoxyphenyl)propan-2-one

| Reaction Type | Reagents/Conditions | Product Type |

| Condensation | Aldehydes/Ketones, Acid Catalyst | Aldol condensation products |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

| Nucleophilic Addition | Grignard reagents (RMgX), Cyanide (CN⁻) | Tertiary alcohol, Cyanohydrin |

Aromatic Ring Reactivity: Electrophilic Substitutions and Oxidative Processes

The aromatic ring of 1-(3,5-dimethoxyphenyl)propan-2-one, with its two electron-donating methoxy (B1213986) groups, is activated towards electrophilic aromatic substitution reactions. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orglibretexts.org

Electrophilic Substitutions: The methoxy groups are ortho, para-directing activators. libretexts.org This means they increase the reactivity of the benzene (B151609) ring compared to benzene itself and direct incoming electrophiles to the positions ortho and para to them. In the case of the 3,5-dimethoxyphenyl group, the positions ortho (2, 4, 6) and para (not applicable as the ring is attached at position 1) to the methoxy groups are activated. The most common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. wikipedia.org

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst like aluminum trichloride. wikipedia.org

The rate profiles for the nitration of related reactive aromatic compounds like 1,3-dimethoxybenzene (B93181) in perchloric acid have been studied, indicating a high reactivity towards electrophiles. rsc.org

Oxidative Processes: The aromatic ring can undergo oxidative processes. For instance, related trimethoxyphenyl compounds can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. While specific studies on the oxidation of 1-(3,5-dimethoxyphenyl)propan-2-one are limited, the presence of the electron-rich dimethoxybenzene ring suggests susceptibility to oxidation.

Biotransformations and Enzymatic Catalysis Involving Phenylpropanone Derivatives

Phenylpropanone derivatives can be substrates for various enzymatic transformations, particularly those mediated by microbial enzymes.

Lignin (B12514952) Peroxidase Mediated Oxidation and Side-Chain Cleavage of Related Phenylpropenes to Propanones

Lignin peroxidase (LiP), a heme-containing enzyme produced by white-rot fungi like Phanerochaete chrysosporium, plays a crucial role in the degradation of lignin, a complex aromatic polymer. nih.govwikipedia.orgtaylorandfrancis.com LiP catalyzes the hydrogen peroxide-dependent oxidation of non-phenolic lignin model compounds. nih.gov The catalytic cycle involves the formation of a radical cation through one-electron oxidation, which can lead to various reactions including side-chain cleavage. nih.gov

LiP can oxidize non-phenolic aromatic compounds, and its action can lead to the cleavage of C-C bonds. nih.govelsevierpure.com For example, the enzyme can catalyze the cleavage of the Cα-Cβ bond in diarylpropane structures. wikipedia.org This process is relevant to the formation of phenylpropanones from larger phenylpropene precursors found in lignin. The oxidation of veratryl alcohol, a secondary metabolite of white-rot fungi, is a key reaction mediated by LiP and involves a redox-active tryptophan residue (Trp171) in the enzyme's active site. rcsb.org

Microbial Bioconversion Pathways for Phenylpropanoid Ketones

Microbial cell factories, particularly engineered strains of Escherichia coli, have been developed for the production of phenylpropanoids, including raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), a structurally related compound. nih.govnih.gov These biosynthetic pathways often start from aromatic amino acids and involve key enzymes such as 4-coumarate-CoA ligase (4CL) and benzalacetone synthase (BAS). nih.gov

The bioconversion of phenylpropanoid ketones can be achieved through whole-cell biotransformation. nih.gov While specific microbial bioconversion pathways for 1-(3,5-dimethoxyphenyl)propan-2-one are not extensively documented, the existing research on raspberry ketone production demonstrates the potential for microbial systems to modify and synthesize phenylpropanoid ketones. nih.gov The general strategy involves the use of microbial enzymes to catalyze specific reactions, such as condensation and reduction, to build the final ketone structure. nih.gov

Table 2: Biotransformations Involving Phenylpropanone Derivatives

| Process | Enzyme/Organism | Substrate Type | Key Transformation |

| Lignin Degradation | Lignin Peroxidase (Phanerochaete chrysosporium) | Phenylpropenes (in lignin) | Oxidation and side-chain cleavage to form propanones |

| Microbial Biosynthesis | Engineered Escherichia coli | Aromatic amino acids, p-coumaric acid | Synthesis of phenylpropanoid ketones |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3,5 Dimethoxyphenyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of 1-(3,5-Dimethoxyphenyl)propan-2-one, the distinct electronic environments of the protons lead to characteristic signals. The protons of the two equivalent methoxy (B1213986) groups (-OCH₃) are expected to produce a sharp singlet at approximately δ 3.7-3.8 ppm. The three protons of the acetyl group (-COCH₃) will also appear as a singlet, typically found further downfield around δ 2.1 ppm due to the deshielding effect of the adjacent carbonyl group. The methylene (B1212753) protons (-CH₂-) situated between the aromatic ring and the carbonyl group would present as a singlet around δ 3.6 ppm. The aromatic protons on the phenyl ring exhibit a specific splitting pattern. The single proton at the C4 position (H-4) would appear as a triplet, while the two equivalent protons at the C2 and C6 positions (H-2, H-6) would show as a doublet.

The ¹³C NMR spectrum provides complementary information by detecting the carbon skeleton. The carbonyl carbon (C=O) is typically the most deshielded, appearing at a chemical shift of approximately δ 207-208 ppm. The carbon atoms of the two equivalent methoxy groups are expected around δ 55-56 ppm. The methylene carbon should produce a signal around δ 50 ppm. The aromatic carbons will have distinct signals: the two carbons bearing the methoxy groups (C-3, C-5) would be found significantly downfield, while the other aromatic carbons (C-1, C-2, C-4, C-6) would also have characteristic shifts based on their substitution.

Table 1: Predicted ¹H NMR Spectral Data for 1-(3,5-Dimethoxyphenyl)propan-2-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COCH₃ | ~2.1 | Singlet | 3H |

| -CH₂- | ~3.6 | Singlet | 2H |

| -OCH₃ | ~3.8 | Singlet | 6H |

| Aromatic H-2, H-6 | ~6.4 | Doublet | 2H |

| Aromatic H-4 | ~6.3 | Triplet | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for 1-(3,5-Dimethoxyphenyl)propan-2-one

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COCH₃ | ~30 |

| -CH₂- | ~50 |

| -OCH₃ | ~55.5 |

| Aromatic C-4 | ~100 |

| Aromatic C-2, C-6 | ~107 |

| Aromatic C-1 | ~138 |

| Aromatic C-3, C-5 | ~161 |

| C=O | ~207 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

The IR spectrum of 1-(3,5-Dimethoxyphenyl)propan-2-one is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, which is expected to appear in the range of 1705-1725 cm⁻¹. Another key feature is the C-O stretching vibration from the methoxy groups, which typically produces strong bands around 1250 cm⁻¹ and 1050 cm⁻¹ (asymmetric and symmetric stretching, respectively). Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region, and C-H stretching from both the alkyl and aromatic portions of the molecule will appear around 2850-3100 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 1-(3,5-Dimethoxyphenyl)propan-2-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Alkyl C-H | Stretch | 3000-2850 | Medium |

| C=O (Ketone) | Stretch | 1725-1705 | Strong |

| Aromatic C=C | Stretch | 1600, 1475 | Medium-Weak |

| C-O (Aryl Ether) | Asymmetric Stretch | ~1250 | Strong |

| C-O (Aryl Ether) | Symmetric Stretch | ~1050 | Strong |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers significant structural information. The molecular formula of 1-(3,5-Dimethoxyphenyl)propan-2-one is C₁₁H₁₄O₃, giving it a molecular weight of approximately 194.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 194. The most characteristic fragmentation pathway for this molecule is the benzylic cleavage, which involves the breaking of the C-C bond between the methylene group and the carbonyl group. This cleavage results in the formation of a highly stable 3,5-dimethoxybenzyl cation. This fragment is expected to be the base peak (the most intense peak) in the spectrum, appearing at m/z 151. The other part of the molecule would form an acetyl radical or, through charge competition, an acetyl cation at m/z 43. Further fragmentation of the dimethoxybenzyl cation could involve the loss of formaldehyde (B43269) (CH₂O, 30 Da) or a methyl radical (CH₃, 15 Da).

Table 4: Predicted Mass Spectrometry Fragmentation Data for 1-(3,5-Dimethoxyphenyl)propan-2-one

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 194 | Molecular Ion [M]⁺ | [C₁₁H₁₄O₃]⁺ |

| 151 | [M - COCH₃]⁺ (3,5-Dimethoxybenzyl cation) | [C₉H₁₁O₂]⁺ |

| 121 | [C₉H₁₁O₂ - CH₂O]⁺ | [C₈H₉O]⁺ |

| 43 | [COCH₃]⁺ (Acetyl cation) | [C₂H₃O]⁺ |

Application of Hyphenated Techniques for Comprehensive Characterization (e.g., LC-HRMS for degradation products of related compounds)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures and identifying unknown substances. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is particularly valuable for studying the degradation products of chemical compounds that may form under various environmental or metabolic conditions. np-mrd.org

While specific degradation studies on 1-(3,5-Dimethoxyphenyl)propan-2-one are not widely documented, the methodology can be understood from studies on related, more complex molecules. For instance, LC-HRMS has been successfully employed to identify and characterize the transformation products of pharmaceuticals in environmental samples. np-mrd.org In such studies, a sample is first separated by liquid chromatography, which resolves the parent compound from its various degradation products. Each separated component then enters a high-resolution mass spectrometer.

The HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the confident determination of the elemental composition of not only the parent drug but also its unknown metabolites or degradants. bldpharm.com By comparing the fragmentation patterns of the degradation products with that of the parent compound, researchers can deduce the structural changes that have occurred, such as hydroxylation, demethylation, or cleavage of the molecule. np-mrd.org This approach is crucial for understanding the fate and potential toxicity of chemical compounds in various systems. The combination of chromatographic separation with the high specificity and sensitivity of HRMS makes it a powerful tool for comprehensive chemical characterization. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 3,5 Dimethoxyphenyl Propan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules like 1-(3,5-Dimethoxyphenyl)propan-2-one. f1000research.comnih.gov DFT methods, which are based on the electron density of a system, provide a balance between computational cost and accuracy, making them a widely used tool in chemical research. mdpi.com These calculations can determine various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. For analogous compounds, like chalcone (B49325) derivatives, DFT calculations have been used to determine the energy gap and visualize reactive regions using molecular electrostatic potential (MEP) maps. niscpr.res.in For instance, in a study of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT at the B3LYP/6-311G** level revealed that the oxygen atoms and the π-system are primary sites for electrophilic attack. mdpi.com

Furthermore, quantum chemical parameters derived from DFT, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), offer quantitative measures of reactivity. mdpi.com These descriptors help in understanding the molecule's behavior in chemical reactions. Studies on dimethoxybenzene derivatives have shown that different DFT functionals (e.g., PBE, PBE0, B3LYP) can be compared to find the most time-efficient and accurate method for predicting molecular properties. researchgate.net

Table 1: Predicted Physicochemical Properties of 1-(3,5-dimethylphenyl)propan-2-one

| Property | Value | Source |

| Molecular Formula | C11H14O | PubChem |

| Molecular Weight | 162.23 g/mol | PubChem |

| XLogP3 | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

This table is interactive. You can sort and filter the data.

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies on Analogous Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. f1000research.com This method is extensively used in drug discovery to understand how a ligand, such as an analog of 1-(3,5-Dimethoxyphenyl)propan-2-one, might interact with a biological target, typically a protein. For example, molecular docking studies on 1,3-diazetidin-2-one derivatives have been used to investigate their binding affinity to the epidermal growth factor receptor (EGFR), a target in cancer therapy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create models that can predict the activity of new, unsynthesized compounds. nih.gov These models generate contour maps that highlight the regions around a molecule where steric, electrostatic, and hydrophobic properties are crucial for activity. nih.gov

For instance, 3D-QSAR studies on CCR5 receptor antagonists derived from 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas have successfully identified key structural features responsible for their inhibitory activity. nih.gov Similarly, QSAR studies on benzopyrane analogs as P-glycoprotein inhibitors have shown a correlation between the van der Waals surface area of hydrophobic atoms and their pharmacological activity. nih.gov

Table 2: Molecular Docking Results for Selected Compounds Against Target Proteins

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| Isoquercetin | SARS-CoV-2 Spike Glycoprotein (B1211001) | -6.74 | openmedicinalchemistryjournal.com |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | Penicillin-binding proteins of Staphylococcus aureus | -7.40 | mdpi.com |

| 3-methoxy flavone (B191248) derivative Cii | Estrogen Receptor-α (ER-α) | -10.14 | nih.gov |

This table is interactive. You can sort and filter the data.

In Silico Prediction of Biological Activities and Mechanistic Pathways for Related Molecules

In silico tools play a vital role in predicting the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of molecules. nih.gov These predictions help in the early stages of drug discovery to identify promising candidates and flag potential liabilities. bohrium.com Software like SwissADME can predict a wide range of physicochemical properties and pharmacokinetic parameters. nih.gov

For example, in silico studies on 1,3-diazetidin-2-one derivatives predicted their ability to cross the blood-brain barrier and their absorption from the gastrointestinal tract. nih.gov Similarly, for triazolothiadiazine derivatives, computational tools have predicted potential biological activities such as phosphatase inhibition and anti-inflammatory effects. researchgate.net These predictions can then guide further experimental validation.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov This technique can reveal the stability of the binding and the key intermolecular interactions, such as hydrogen bonds, that are crucial for the ligand's activity. nih.gov For instance, MD simulations have been used to study the interaction between LRRK2 G2019S mutant and its inhibitors, highlighting the importance of specific hinge region residues for maintaining stable binding. nih.gov

Conformational Analysis and Intermolecular Interaction Modeling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule like 1-(3,5-Dimethoxyphenyl)propan-2-one is crucial as it dictates how the molecule will interact with its biological target. Computational methods can be used to identify the low-energy conformers of a molecule.

Modeling intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, is fundamental to understanding the binding of a ligand to its receptor. nih.gov Molecular docking and MD simulations are the primary tools for this purpose. For example, molecular modeling studies of 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides with tubulin have revealed the specific hydrogen bonding and hydrophobic interactions within the colchicine (B1669291) binding site. nih.gov These interactions are critical for the observed cytotoxic activity of these compounds.

By combining these computational and theoretical approaches, researchers can gain a comprehensive understanding of the structure-activity relationships of 1-(3,5-Dimethoxyphenyl)propan-2-one and its analogs, paving the way for the rational design of new compounds with tailored biological activities.

Applications in Advanced Organic Synthesis and Natural Product Chemistry

1-(3,5-Dimethoxyphenyl)propan-2-one as a Key Synthetic Building Block

The utility of 1-(3,5-Dimethoxyphenyl)propan-2-one as a key synthetic building block is rooted in its chemical reactivity. The ketone functional group (C=O) acts as a highly reactive electrophilic center, making it susceptible to a variety of nucleophilic addition reactions. This reactivity allows for the facile construction of more complex molecular architectures. The presence of two methoxy (B1213986) groups on the phenyl ring also influences its chemical properties, enhancing its utility in various synthetic transformations.

Chemists leverage these features to incorporate the 3,5-dimethoxyphenylpropan-2-one moiety into larger molecules, which can then be further elaborated to yield target compounds with desired properties. This strategic use of the compound as a foundational element streamlines synthetic routes and provides efficient access to complex molecular frameworks.

Role in the Total Synthesis of Complex Natural Products and Alkaloids

The total synthesis of natural products, the complete chemical synthesis of complex organic molecules found in nature, often presents significant challenges due to their intricate structures. uci.eduunibas.ch 1-(3,5-Dimethoxyphenyl)propan-2-one and its structural analogs, such as 1-(3,4,5-trimethoxyphenyl)propan-2-one, have proven to be invaluable in this endeavor. These compounds serve as crucial precursors in the assembly of various natural product classes, including polyketides and isoquinoline (B145761) alkaloids. nih.govnih.gov

Polyketides: Polyketides are a large and diverse class of natural products known for their wide range of biological activities. nih.gov The biosynthesis of these molecules involves the sequential condensation of small carboxylic acid units. nih.govnih.gov In the laboratory, synthetic chemists can mimic this process, and ketones like 1-(3,5-Dimethoxyphenyl)propan-2-one can be utilized as starting materials or key intermediates in the construction of the polyketide backbone. nih.gov

Isoquinoline Alkaloids: Isoquinoline alkaloids are a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. nih.gov Many synthetic routes to isoquinoline alkaloids, such as the Bischler-Napieralski and Pictet-Spengler reactions, rely on phenylethylamine derivatives. wikipedia.org 1-(3,5-Dimethoxyphenyl)propan-2-one can be readily converted into the corresponding phenylethylamine, which can then undergo cyclization to form the core isoquinoline scaffold. This approach has been successfully employed in the synthesis of various isoquinoline alkaloids. derpharmachemica.com For instance, the synthesis of papaverine, a well-known isoquinoline alkaloid, can be achieved through a pathway involving intermediates derived from related phenylpropanones. derpharmachemica.com

The following table summarizes the role of 1-(3,5-Dimethoxyphenyl)propan-2-one and its analogs in the synthesis of these important natural product classes:

| Natural Product Class | Role of Phenylpropanone Derivative | Key Synthetic Transformation |

| Polyketides | Serves as a building block for the polyketide chain. | Condensation reactions to extend the carbon backbone. |

| Isoquinoline Alkaloids | Precursor to the phenylethylamine unit required for cyclization. | Conversion to an amine followed by intramolecular cyclization (e.g., Bischler-Napieralski reaction). wikipedia.org |

Integration within Phenylpropanoid Metabolic Engineering for Bioproduction

Metabolic engineering, the practice of optimizing genetic and regulatory processes within cells to increase the production of a desired substance, offers a promising alternative to traditional chemical synthesis for many valuable compounds. nih.govmdpi.com The phenylpropanoid pathway, a major route for the biosynthesis of a vast array of plant secondary metabolites, is a prime target for such engineering efforts. nih.govnih.gov

1-(3,5-Dimethoxyphenyl)propan-2-one and related compounds are structurally derived from intermediates in the phenylpropanoid pathway. By introducing and optimizing the expression of genes encoding enzymes from this pathway into microbial hosts like Saccharomyces cerevisiae (yeast), it is possible to engineer these organisms to produce specific phenylpropanoid-derived molecules. nih.gov This approach can provide a sustainable and scalable method for the production of valuable chemicals that are otherwise difficult to obtain from natural sources.

Precursor Applications in the Development of Diverse Bioactive Molecules

Beyond its role in the synthesis of known natural products, 1-(3,5-Dimethoxyphenyl)propan-2-one serves as a versatile precursor for the development of novel bioactive molecules. The 3,5-dimethoxyphenyl moiety is a common feature in many compounds with interesting pharmacological properties. By using 1-(3,5-Dimethoxyphenyl)propan-2-one as a starting material, medicinal chemists can readily synthesize a library of new compounds with diverse structures and explore their potential as therapeutic agents.

For example, the 3,4,5-trimethoxyphenyl group, closely related to the 3,5-dimethoxyphenyl group, is a key structural feature in a number of potent anticancer agents that act by inhibiting tubulin polymerization. nih.gov The synthetic accessibility of 1-(3,5-Dimethoxyphenyl)propan-2-one allows for the systematic modification of its structure to generate analogs with improved activity and pharmacokinetic profiles. This process of creating and testing a series of related compounds is a cornerstone of modern drug discovery. nih.gov

Future Research Trajectories and Interdisciplinary Perspectives for 1 3,5 Dimethoxyphenyl Propan 2 One

Development of Novel Catalytic Systems for Efficient Chemical Transformations

The chemical reactivity of 1-(3,5-Dimethoxyphenyl)propan-2-one is largely dictated by its ketone functional group and the substituted aromatic ring. Future research will likely focus on developing novel and efficient catalytic systems to exploit these features for the synthesis of a wide array of valuable derivatives.

Traditional synthesis methods for similar aryl ketones often rely on Friedel-Crafts acylation. However, these methods can suffer from drawbacks such as the use of stoichiometric amounts of Lewis acid catalysts and the generation of hazardous waste. Consequently, the development of heterogeneous and reusable catalysts is a key area for future investigation. Research into solid acid catalysts, such as zeolites and functionalized mesoporous silicas, could offer more sustainable routes for the synthesis of 1-(3,5-Dimethoxyphenyl)propan-2-one and its analogues.

A particularly promising avenue lies in the realm of asymmetric catalysis. The ketone group of 1-(3,5-Dimethoxyphenyl)propan-2-one is a prochiral center, and its stereoselective reduction can lead to the formation of chiral alcohols, which are valuable building blocks in the pharmaceutical industry. Future research could explore the use of transition metal catalysts, such as those based on ruthenium, rhodium, and iridium, in combination with chiral ligands for asymmetric transfer hydrogenation or asymmetric hydrogenation reactions. nih.govdicp.ac.cnarkat-usa.org The development of biocatalytic systems, employing enzymes such as alcohol dehydrogenases, also presents a green and highly selective alternative for the synthesis of enantiomerically pure derivatives. elsevierpure.com The table below summarizes potential catalytic approaches for the transformation of 1-(3,5-Dimethoxyphenyl)propan-2-one.

| Catalytic Approach | Catalyst Type | Potential Transformation | Research Focus |

| Heterogeneous Catalysis | Zeolites, Functionalized Silicas | Synthesis of 1-(3,5-Dimethoxyphenyl)propan-2-one | Development of reusable and environmentally benign catalysts. |

| Asymmetric Hydrogenation | Ruthenium-based complexes with chiral ligands | Stereoselective reduction of the ketone group | Synthesis of enantiomerically pure alcohols. |

| Biocatalysis | Alcohol Dehydrogenases, Transaminases | Asymmetric reduction and amination | Green synthesis of chiral alcohols and amines. |

| Photocatalysis | Organic dyes, Semiconductor materials | C-H functionalization, Coupling reactions | Light-driven, selective transformations under mild conditions. |

Comprehensive Elucidation of Undiscovered Biological Interaction Mechanisms

While the biological activities of 1-(3,5-Dimethoxyphenyl)propan-2-one are not extensively documented, its structural similarity to other biologically active phenylpropanoids suggests a rich area for future pharmacological investigation. Initial in-silico studies have hinted at potential spasmolytic effects, but experimental validation and mechanistic elucidation are required.

Future research should focus on a systematic screening of 1-(3,5-Dimethoxyphenyl)propan-2-one and its derivatives against a wide range of biological targets. The dimethoxyphenyl moiety is a common feature in many natural products and synthetic compounds with diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govnih.govnuph.edu.ua For instance, the anti-inflammatory activity of (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a structurally related compound, has been demonstrated, suggesting that 1-(3,5-Dimethoxyphenyl)propan-2-one could be a candidate for similar investigations. nih.gov

Molecular docking studies can serve as a powerful tool to predict potential biological targets and guide experimental work. nih.govmdpi.comopenmedicinalchemistryjournal.com By simulating the interaction of 1-(3,5-Dimethoxyphenyl)propan-2-one with the active sites of various enzymes and receptors, researchers can prioritize targets for in vitro and in vivo testing. For example, docking studies could explore its potential to interact with targets such as cyclooxygenase (COX) enzymes, various G-protein coupled receptors, or ion channels.

A key research trajectory will be the synthesis and biological evaluation of a library of derivatives of 1-(3,5-Dimethoxyphenyl)propan-2-one. Modifications to the aromatic ring, such as the introduction of different substituents, or alterations to the propanone side chain, could lead to compounds with enhanced potency and selectivity for specific biological targets. The table below outlines potential areas for biological investigation.

| Research Area | Methodology | Potential Biological Activity |

| In-vitro Screening | Cell-based assays, Enzyme inhibition assays | Anti-inflammatory, Antimicrobial, Anticancer |

| Molecular Docking | Computational modeling | Prediction of binding affinities to various receptors and enzymes |

| In-vivo Studies | Animal models of disease | Evaluation of efficacy and pharmacokinetic properties |

| Structure-Activity Relationship (SAR) Studies | Synthesis and testing of derivatives | Identification of key structural features for biological activity |

Exploration of Advanced Materials Science Applications

The unique chemical structure of 1-(3,5-Dimethoxyphenyl)propan-2-one also makes it an interesting candidate for applications in materials science. The aromatic ring and the ketone functionality provide sites for polymerization and modification, opening up possibilities for the creation of novel functional materials.

One area of exploration is the use of 1-(3,5-Dimethoxyphenyl)propan-2-one as a monomer or a precursor for the synthesis of functional polymers. The dimethoxybenzene unit can influence the photophysical properties of materials, and its incorporation into polymer chains could lead to materials with interesting optical or electronic properties. cgohlke.com For example, polymers containing such moieties could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, or as components in photolithography. Research into the photophysical properties of dimethoxyphenyl ketones could reveal potential for applications in photoresponsive materials. mdpi.com

The ketone group can be used as a handle for further chemical modifications, allowing for the attachment of other functional groups to create specialized polymers. For instance, the synthesis of polymers with pendant 1-(3,5-dimethoxyphenyl)propan-2-one units could be explored for applications in areas such as specialty coatings or as matrices for controlled release systems.

Furthermore, the molecular shape and polarity of derivatives of 1-(3,5-Dimethoxyphenyl)propan-2-one could be tailored to investigate their potential in the field of liquid crystals. The introduction of long alkyl chains or other mesogenic groups could lead to the formation of new liquid crystalline materials with specific phase behaviors and electro-optical properties. The table below highlights potential avenues for materials science research.

| Application Area | Material Type | Potential Properties and Research Focus |

| Functional Polymers | Homopolymers and Copolymers | Enhanced thermal stability, specific optical properties, potential for photolithography. |

| Photoresponsive Materials | Polymers with pendant ketone groups | Development of materials that change properties upon light exposure. |

| Liquid Crystals | Modified derivatives with mesogenic groups | Exploration of new liquid crystalline phases and electro-optical switching. |

| Chemosensors | Functionalized derivatives | Design of materials for the selective detection of specific analytes. |

Integration with Systems and Synthetic Biology for Enhanced Functionalization

The fields of systems and synthetic biology offer powerful tools to engineer biological systems for the production of valuable chemicals, including functionalized aromatic compounds like 1-(3,5-Dimethoxyphenyl)propan-2-one. The phenylpropanoid pathway, which is responsible for the biosynthesis of a vast array of aromatic compounds in plants, provides a natural starting point for such endeavors. nih.govtaylorandfrancis.comfrontiersin.org

Future research could focus on the construction of artificial biosynthetic pathways in microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce 1-(3,5-Dimethoxyphenyl)propan-2-one from simple feedstocks like glucose. nih.govnih.govnih.govproquest.com This would involve the heterologous expression of a cascade of enzymes, including those that can specifically methylate the aromatic ring at the 3 and 5 positions and enzymes that can catalyze the formation of the propanone side chain.

Systems biology approaches can be employed to optimize the production of the target compound. This includes metabolic modeling to identify potential bottlenecks in the engineered pathway, flux balance analysis to predict the effects of genetic modifications, and the use of biosensors to dynamically regulate gene expression in response to the concentration of key metabolites. frontiersin.org The development of a biosensor that specifically recognizes 1-(3,5-dimethoxyphenyl)propan-2-one or its precursors would be a significant advancement, enabling high-throughput screening of mutant libraries and the implementation of dynamic metabolic control strategies.

Furthermore, synthetic biology tools can be used to create novel derivatives of 1-(3,5-Dimethoxyphenyl)propan-2-one that are not easily accessible through traditional chemical synthesis. By introducing enzymes with novel specificities or by evolving existing enzymes, it may be possible to produce a diverse range of functionalized phenylpropanones with tailored properties for various applications. The table below outlines key strategies for integrating this compound with systems and synthetic biology.

| Strategy | Approach | Goal |

| Metabolic Engineering | Construction of biosynthetic pathways in microbial hosts | Sustainable and scalable production of 1-(3,5-Dimethoxyphenyl)propan-2-one. |

| Systems Biology | Metabolic modeling, Flux balance analysis | Optimization of production yields and identification of metabolic bottlenecks. |

| Synthetic Biology | Development of biosensors, Enzyme engineering | Dynamic control of metabolic pathways and synthesis of novel derivatives. |

| Biocatalysis | Use of whole-cell or isolated enzymes | Green and selective synthesis of functionalized products. nih.gov |

常见问题

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 1-(3,5-Dimethoxyphenyl)propan-2-one, and how do they resolve structural ambiguities?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying the methoxy groups at the 3- and 5-positions of the phenyl ring and the propan-2-one backbone. Infrared (IR) spectroscopy confirms the carbonyl (C=O) stretch (~1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation (e.g., molecular ion peak at m/z 210.23 for C₁₁H₁₄O₄). Discrepancies in integration ratios (e.g., aromatic protons) may arise due to symmetry; deuterated solvents like CDCl₃ are recommended for clarity .

Q. What are the common synthetic routes for 1-(3,5-Dimethoxyphenyl)propan-2-one, and what are their limitations?

- Answer : A typical route involves Friedel-Crafts acylation of 3,5-dimethoxybenzene with acetone derivatives (e.g., acetyl chloride) using Lewis acids like AlCl₃. However, over-acylation or isomerization (e.g., para-substitution) may occur. Alternative methods include Claisen-Schmidt condensation of 3,5-dimethoxyacetophenone with formaldehyde. Yields are sensitive to stoichiometry and reaction time; purification via column chromatography (silica gel, ethyl acetate/hexane) is often required .

Q. How does the compound’s solubility profile influence experimental design in organic synthesis?

- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or acetone. Solubility challenges may arise in aqueous-phase reactions, necessitating phase-transfer catalysts or co-solvents. Thermal stability (boiling point ~340°C) allows reflux conditions in high-boiling solvents like toluene .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of 1-(3,5-Dimethoxyphenyl)propan-2-one?

- Answer : Single-crystal X-ray diffraction provides precise bond angles (e.g., C=O bond length ~1.22 Å) and dihedral angles between the phenyl ring and ketone group. For example, studies on analogous compounds (e.g., (2E)-1-(3,5-dihydroxyphenyl)propenone) reveal planar conformations stabilized by π-π stacking. Crystallization in ethanol/water mixtures optimizes crystal growth .

Q. What experimental strategies address contradictions in spectral data for derivatives of 1-(3,5-Dimethoxyphenyl)propan-2-one?

- Answer : Discrepancies in NMR shifts (e.g., unexpected splitting of methoxy peaks) may stem from impurities or tautomerism. High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) clarify connectivity. For fluorinated analogs (e.g., 1-(3,5-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one), ¹⁹F NMR is essential to confirm substituent positions .

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing 1-(3,5-Dimethoxyphenyl)propan-2-one derivatives?

- Answer : Kinetic vs. thermodynamic control must be evaluated. For example, lower temperatures (0–5°C) favor mono-acylation in Friedel-Crafts reactions, while higher temperatures (80°C) may drive side reactions. Catalytic systems like FeCl₃ or ionic liquids (e.g., [BMIM]BF₄) enhance regioselectivity. DOE (Design of Experiments) methodologies quantify factors like solvent polarity and catalyst loading .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. The ketone group’s electrophilicity (LUMO energy ~-1.5 eV) and methoxy groups’ electron-donating effects (+M effect) are quantified. Molecular dynamics simulations assess steric hindrance in bulky derivatives .

Q. How do structural modifications (e.g., fluorination) alter the compound’s physicochemical properties for pharmacological studies?

- Answer : Fluorination at the propanone chain (e.g., 2,2,2-trifluoro substitution) increases lipophilicity (logP ~3.1 vs. ~1.8 for parent compound) and metabolic stability. In vitro assays require solubility enhancers (e.g., cyclodextrins) due to reduced aqueous solubility. Stability under physiological pH (7.4) must be validated via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。